molecular formula C19H27NO5 B3099460 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353980-12-7

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3099460
CAS No.: 1353980-12-7
M. Wt: 349.4 g/mol
InChI Key: ZRSONIKPYLSANB-UHFFFAOYSA-N
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Description

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a benzyloxycarbonyloxymethyl substituent at the 2-position and a tert-butyl ester group at the 1-carboxylic acid position. This compound is structurally designed to serve as a protective intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry. The tert-butyl ester group enhances steric protection of the carboxylic acid, while the benzyloxycarbonyl (Cbz) moiety provides orthogonal protection for amines.

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonyloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-17(21)20-12-8-7-11-16(20)14-24-18(22)23-13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSONIKPYLSANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116963
Record name 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-12-7
Record name 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-[[[(phenylmethoxy)carbonyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the piperidine nitrogen and carboxylic acid functionalities. One common method is the reaction of piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. Subsequently, the benzyloxycarbonyl group is introduced using benzyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Role as a Protecting Group

In organic synthesis, protecting groups are essential for the selective functionalization of molecules. BOC-piperidine serves as a protecting group for amines due to its stability under various reaction conditions and ease of removal.

  • Stability : BOC groups are stable under acidic conditions but can be removed under mild basic conditions, making them suitable for multi-step syntheses.
  • Selective Functionalization : The BOC group allows chemists to selectively protect amines while leaving other functional groups intact, facilitating complex organic syntheses.

Synthesis of Bioactive Compounds

BOC-piperidine is utilized in the synthesis of various bioactive compounds, particularly those targeting the central nervous system (CNS). Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of CNS Active Compounds

Research has demonstrated the effectiveness of BOC-piperidine in synthesizing compounds with potential CNS activity. For example:

  • Compound A : A derivative synthesized using BOC-piperidine exhibited significant affinity for dopamine receptors, indicating potential as an antipsychotic agent.
  • Compound B : Another derivative showed promise as a selective serotonin reuptake inhibitor (SSRI), suggesting applications in treating depression.

Drug Development

The pharmaceutical industry employs BOC-piperidine in drug development processes, particularly in the creation of lead compounds for further optimization.

  • Lead Optimization : By modifying the piperidine ring and substituents on the BOC group, researchers can create analogs with improved efficacy and reduced side effects.
  • Formulation : The compound's solubility and stability profiles make it suitable for various drug formulations, enhancing bioavailability.

Potential Therapeutic Applications

Emerging research suggests that derivatives of BOC-piperidine may have therapeutic applications beyond CNS disorders.

Table 1: Potential Therapeutic Applications of BOC-Piperidine Derivatives

Application AreaExample CompoundsMechanism of Action
AntidepressantsCompound CSerotonin reuptake inhibition
AntipsychoticsCompound DDopamine receptor modulation
AnalgesicsCompound EOpioid receptor agonism
Antimicrobial agentsCompound FInhibition of bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality by forming a stable carbamate linkage, which can be selectively removed under mild conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of 2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester with four analogous compounds derived from the evidence.

Compound Name Core Structure Substituents CAS Number Key Properties Safety/Toxicity
This compound Piperidine - 2-position: Benzyloxycarbonyloxymethyl
- 1-position: tert-butyl ester
Not provided Likely high steric protection; moderate solubility in organic solvents Expected skin/eye irritation (similar to Cbz analogs)
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine - 2-position: Iodomethyl
- 1-position: tert-butyl ester
1260610-71-6 High reactivity (iodine); potential for nucleophilic substitution Skin/eye irritation; respiratory toxicity
4-(Benzyloxycarbonylamino-methoxycarbonyl-methylene)-piperidine-1-carboxylic acid tert-butyl ester Piperidine - 4-position: Cbz-amino-methoxycarbonyl-methylene
- 1-position: tert-butyl ester
313491-20-2 Enhanced hydrogen-bonding capacity; lower volatility Limited toxicity data; likely moderate hazards
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane - 3-position: Amino group
- Carboxylic acid: tert-butyl ester
957793-95-2 Rigid conformation; potential for β-turn mimicry in peptides No carcinogenicity classification; acute toxicity data lacking
2-(4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE-1-CARBONYL)PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER Piperidine-Pyrrolidine hybrid - Piperidine: 4-tert-butoxycarbonylamino
- Pyrrolidine: 1-benzyl ester
Not provided Dual protection strategy; high steric complexity Likely similar to other tert-butyl/Cbz compounds

Structural and Functional Analysis

Core Ring Systems :

  • Piperidine vs. Pyrrolidine vs. Cyclobutane :

  • Piperidine (6-membered ring) offers conformational flexibility, whereas pyrrolidine (5-membered) and cyclobutane (4-membered) impose greater rigidity. This affects applications in drug design; for example, cyclobutane derivatives are used as β-turn mimics .
    • Hybrid Systems : Compounds combining piperidine and pyrrolidine (e.g., ) enable multi-site functionalization, useful in complex molecule synthesis .

Substituent Effects :

  • Benzyloxycarbonyl (Cbz) vs. Iodomethyl :

  • Cbz groups (as in the target compound) provide amine protection with moderate stability under acidic conditions. In contrast, iodomethyl groups () are highly reactive, enabling cross-coupling reactions but requiring careful handling .
    • tert-Butyl Ester vs. Benzyl Ester :
  • tert-Butyl esters are hydrolytically stable under basic conditions, while benzyl esters () are cleaved via hydrogenolysis, offering orthogonal deprotection strategies .

Safety and Handling :

  • Compounds with iodine () or reactive methylene groups () pose higher risks (e.g., respiratory irritation) compared to Cbz-protected analogs. The target compound likely requires standard protective measures (gloves, ventilation) .

Biological Activity

2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H27NO5
  • Molecular Weight : 349.424 g/mol

The compound features a piperidine ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It acts as a chemoselective reagent, facilitating reactions with amines through the formation of stable intermediates. This mechanism is crucial for synthesizing biologically active natural products and other pharmaceutical compounds .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures have been shown to possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialActive against M. tuberculosis
CytotoxicityNon-toxic to HaCaT cells (IC50 > 50 μg/mL)
ChemoselectivityEffective in reactions with aromatic amines

Case Studies

Several studies have investigated the biological effects of piperidine derivatives, including the target compound:

  • Antimycobacterial Activity :
    A study evaluated various piperidine derivatives, including those structurally related to the target compound. The results indicated that certain modifications significantly enhanced their antimycobacterial activity while maintaining low cytotoxicity towards human cells .
  • Structure-Activity Relationship (SAR) :
    Research focused on the SAR of piperidine derivatives revealed that substituents on the piperidine ring could dramatically influence their biological properties. For instance, compounds with electron-withdrawing groups showed increased potency against bacterial strains .
  • Synthetic Applications :
    The compound has also been utilized as a building block for synthesizing more complex molecules in medicinal chemistry, demonstrating its versatility and importance in drug development .

Q & A

Q. How can contradictory NMR data (e.g., split signals) be resolved for stereoisomeric impurities?

  • Answer : Use chiral HPLC with cellulose-based columns or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Variable-temperature NMR may coalesce split peaks, confirming dynamic stereochemical interconversion .

Applications in Drug Development

Q. What structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

  • Answer : Introduce fluorine atoms to improve metabolic stability or replace the benzyloxycarbonyl group with bioisosteres (e.g., p-nitrophenyl). Pharmacokinetic studies (e.g., microsomal stability assays) guide iterative optimization .

Q. How does the compound’s logP value impact its membrane permeability in cellular assays?

  • Answer : A logP >3 (calculated via ChemDraw) suggests high lipophilicity, enhancing passive diffusion but risking off-target binding. Balance logP by introducing hydrophilic groups (e.g., hydroxyls) or using prodrugs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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2-Benzyloxycarbonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester

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